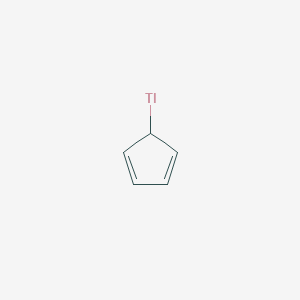

Thallium cyclopentadienide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 114719. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

cyclopenta-2,4-dien-1-ylthallium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5.Tl/c1-2-4-5-3-1;/h1-5H; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLJDPOVAWGBSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(C=C1)[Tl] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Tl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder; Insoluble in water; [Alfa Aesar MSDS] | |

| Record name | Cyclopentadienylthallium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20509 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

34822-90-7 | |

| Record name | Thallium, (eta5-2,4-cyclopentadien-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034822907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentadienylthallium | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114719 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thallium, (.eta.5-2,4-cyclopentadien-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentadienylthallium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Thallium(I) Cyclopentadienide: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thallium(I) cyclopentadienide (B1229720) (TlC₅H₅) is a significant organometallic reagent, valued for its utility in the synthesis of cyclopentadienyl (B1206354) (Cp) complexes of transition metals and main group elements. Its air stability, compared to other cyclopentadienyl transfer agents like sodium cyclopentadienide, makes it a convenient choice in organometallic synthesis. This guide provides an in-depth overview of the synthesis, characterization, and safety considerations for thallium(I) cyclopentadienide, tailored for professionals in research and development. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate key processes.

Introduction

Thallium(I) cyclopentadienide is a light-yellow solid that is largely insoluble in most organic solvents.[1] It serves as a crucial precursor for the introduction of the cyclopentadienyl ligand, a ubiquitous and versatile ligand in organometallic chemistry. The compound adopts a polymeric structure in the solid state, consisting of infinite chains of bent metallocenes.[1] Upon sublimation, this polymer breaks down into monomeric units.[1] Its utility stems from its ability to act as a mild and efficient Cp transfer agent to a wide variety of metal halides.

Synthesis of Thallium(I) Cyclopentadienide

The most common and reliable method for the preparation of thallium(I) cyclopentadienide involves the reaction of an aqueous solution of thallium(I) hydroxide (B78521) with cyclopentadiene (B3395910). Thallium(I) hydroxide is typically generated in situ from the reaction of thallium(I) sulfate (B86663) with sodium hydroxide.[1]

Reaction Pathway

The synthesis proceeds in two main steps:

-

Formation of Thallium(I) Hydroxide: Tl₂SO₄ + 2 NaOH → 2 TlOH + Na₂SO₄

-

Reaction with Cyclopentadiene: TlOH + C₅H₆ → TlC₅H₅ + H₂O

The overall reaction is:

Tl₂SO₄ + 2 NaOH + 2 C₅H₆ → 2 TlC₅H₅ + Na₂SO₄ + 2 H₂O

Detailed Experimental Protocol

The following protocol is adapted from established procedures, such as those found in Inorganic Syntheses.[1]

Caution: Thallium compounds are extremely toxic and should be handled with extreme care using appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Reagents and Equipment:

-

Thallium(I) sulfate (Tl₂SO₄)

-

Sodium hydroxide (NaOH)

-

Freshly cracked cyclopentadiene (C₅H₆)

-

Distilled water

-

Standard glassware for synthesis (e.g., round-bottom flask, dropping funnel, magnetic stirrer)

-

Filtration apparatus (e.g., Büchner funnel)

-

Schlenk line for inert atmosphere techniques (optional but recommended for storage)

Procedure:

-

Preparation of Thallium(I) Hydroxide Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve thallium(I) sulfate in distilled water. In a separate beaker, prepare a solution of sodium hydroxide in distilled water. Slowly add the sodium hydroxide solution to the stirred thallium(I) sulfate solution. A precipitate of thallium(I) hydroxide may form.

-

Reaction with Cyclopentadiene: To the stirred solution/suspension of thallium(I) hydroxide, add freshly cracked cyclopentadiene dropwise. The reaction is typically carried out at room temperature.

-

Precipitation and Isolation: The product, thallium(I) cyclopentadienide, will precipitate as a light-yellow solid. Continue stirring for a specified period to ensure complete reaction.

-

Filtration and Washing: Collect the solid product by filtration using a Büchner funnel. Wash the precipitate with distilled water to remove any unreacted starting materials and byproducts. Subsequently, wash with a small amount of a suitable organic solvent (e.g., ethanol (B145695) or diethyl ether) to aid in drying.

-

Drying and Storage: Dry the product under vacuum. For long-term storage, it is advisable to keep the solid under an inert atmosphere (e.g., nitrogen or argon) in a sealed container, protected from light.[2]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of thallium(I) cyclopentadienide.

Characterization of Thallium(I) Cyclopentadienide

A combination of physical and spectroscopic methods is used to characterize thallium(I) cyclopentadienide.

Physical Properties

The key physical properties of thallium(I) cyclopentadienide are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₅H₅Tl | [1] |

| Molar Mass | 269.48 g/mol | [1] |

| Appearance | Light yellow solid | [1] |

| Melting Point | >300 °C | [1] |

| Solubility | Insoluble in water and most organic solvents | [1] |

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Due to its insolubility, obtaining a high-quality solution-phase ¹H NMR spectrum is challenging. In suitable deuterated solvents where it may have slight solubility, a singlet is expected for the five equivalent protons of the cyclopentadienyl ring. The chemical shift would likely be in the range of δ 5.5-6.0 ppm, similar to other metal cyclopentadienides. |

| ¹³C NMR | Similar to ¹H NMR, obtaining a solution-phase ¹³C NMR spectrum is difficult due to low solubility. A single resonance for the five equivalent carbon atoms of the cyclopentadienyl ring would be expected, likely in the range of δ 100-110 ppm. |

| Infrared (IR) | The solid-state IR spectrum is expected to show characteristic bands for the cyclopentadienyl ligand. These include C-H stretching vibrations (around 3000-3100 cm⁻¹), C=C stretching vibrations (around 1400-1500 cm⁻¹), and C-H out-of-plane bending (around 700-800 cm⁻¹). The interaction with the thallium ion may cause slight shifts in these band positions compared to free cyclopentadiene. |

| Mass Spectrometry (MS) | Electron ionization mass spectrometry will show the molecular ion peak corresponding to the isotopic pattern of thallium. |

| UV-Vis | Absorption maxima are observed at approximately 228 nm and 280 nm. |

Characterization Workflow

Caption: Logical relationships in the characterization of TlCp.

Safety and Handling

Thallium(I) cyclopentadienide is a highly toxic compound and poses a significant health hazard.[2] Extreme caution must be exercised during its handling, storage, and disposal.

Hazard Summary

| Hazard Type | Description |

| Acute Toxicity | Fatal if swallowed or inhaled.[2] |

| Chronic Toxicity | May cause damage to organs through prolonged or repeated exposure.[2] Thallium is a cumulative poison. |

| Environmental Hazard | Toxic to aquatic life with long-lasting effects.[2] |

Recommended Handling Procedures

-

Engineering Controls: Always handle thallium(I) cyclopentadienide in a certified chemical fume hood to prevent inhalation of dust.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Lab Coat: A lab coat should be worn at all times.

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Spills: In case of a spill, evacuate the area and follow established laboratory procedures for cleaning up highly toxic solids.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. It is recommended to store under an inert atmosphere and protected from light to maintain purity.[2]

-

Disposal: Dispose of waste and contaminated materials in accordance with all local, state, and federal regulations for hazardous waste.

Conclusion

Thallium(I) cyclopentadienide is a valuable reagent in organometallic synthesis. Its preparation is straightforward, but its high toxicity necessitates strict adherence to safety protocols. Proper characterization using a combination of physical and spectroscopic techniques is essential to ensure the identity and purity of the compound before its use in further synthetic applications. This guide provides the foundational knowledge for the safe and effective synthesis and characterization of this important chemical compound.

References

An In-depth Technical Guide to Thallium Cyclopentadienide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thallium cyclopentadienide (B1229720), with the chemical formula C₅H₅Tl, is an organothallium compound that serves as a valuable reagent in synthetic chemistry.[1] This light yellow solid is notable for its utility as a precursor in the synthesis of a wide array of cyclopentadienyl (B1206354) complexes involving transition metals and main group elements.[1] Despite its toxicity, a characteristic of all thallium compounds, its stability and unique reactivity profile make it a preferred choice in many organometallic preparations. This guide provides a comprehensive overview of the physical and chemical properties of thallium cyclopentadienide, detailed experimental protocols for its synthesis and key reactions, and a summary of its structural and spectral data.

Physical and Chemical Properties

This compound is a light yellow, air-stable solid that is insoluble in most organic solvents and water.[1] A key physical characteristic is its ability to sublime readily under reduced pressure.[1] Chemically, it is recognized as a superior cyclopentadienyl (Cp) transfer reagent compared to its sodium or magnesium counterparts, primarily due to its lower air sensitivity and reduced reducing power.[1]

Data Presentation

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₅H₅Tl | [1] |

| Molar Mass | 269.48 g/mol | [1] |

| Appearance | Light yellow solid | [1] |

| Melting Point | >300 °C | [2] |

| Solubility in Water | Insoluble | [1] |

| Solubility in Organic Solvents | Insoluble in most organic solvents | [1] |

| Sublimation | Readily sublimes | [1] |

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 9.140(4) Å |

| b | 9.872(8) Å |

| c | 5.894(3) Å |

| β | 99.95(4)° |

| V | 523.8 ų |

| Z | 4 |

Source: Olbrich, F., & Behrens, U. (1997). Crystal structure of catena-cyclopentadienyl thallium, [Tl(C5H5)]. Zeitschrift für Kristallographie - New Crystal Structures, 212(1), 47-48.

Table 3: Spectroscopic Data for this compound

| Technique | Observed Peaks/Signals | Notes |

| ¹H NMR | Data not available in the searched literature. | Expected to show a single sharp peak for the five equivalent protons of the cyclopentadienyl ring, likely in the range of 5.5-6.0 ppm based on analogous alkali metal cyclopentadienides. |

| ¹³C NMR | Data not available in the searched literature. | A single resonance is expected for the five equivalent carbon atoms of the cyclopentadienyl ring, anticipated to be in the region of 100-110 ppm. |

| Mass Spectrometry (MS) | The NIST WebBook provides a mass spectrum of this compound. | The spectrum can be used for the identification and confirmation of the compound. |

| Infrared (IR) Spectroscopy | Specific peak assignments for Tl(C₅H₅) are not readily available. | The IR spectrum is expected to show characteristic C-H and C-C stretching and bending vibrations of the cyclopentadienyl ring. |

| Raman Spectroscopy | Specific peak assignments for Tl(C₅H₅) are not readily available. | Raman spectroscopy can provide complementary information to IR spectroscopy regarding the vibrational modes of the molecule. |

Experimental Protocols

Synthesis of this compound

An improved, nearly quantitative synthesis of this compound has been reported, which can be performed with or without the use of ultrasound. The following protocol is adapted from this improved method.

Reactants:

-

Thallium(I) sulfate (B86663) (Tl₂SO₄)

-

Potassium hydroxide (B78521) (KOH)

-

Cyclopentadiene (B3395910) (C₅H₆), freshly distilled from dicyclopentadiene

Procedure:

-

In a reaction vessel protected from light and under a nitrogen atmosphere, a solution of thallium(I) sulfate in water is prepared.

-

A separate aqueous solution of potassium hydroxide is prepared.

-

The potassium hydroxide solution is added to the thallium(I) sulfate solution with stirring.

-

Freshly distilled cyclopentadiene is then added to the reaction mixture.

-

The reaction can be expedited by alternating periods of sonication and magnetic stirring, leading to the formation of a precipitate.[3]

-

The resulting light yellow solid, this compound, is collected by filtration, washed with water, and dried under vacuum. The product is obtained in nearly quantitative yield and is practically pure.[3]

Caption: Synthesis workflow for this compound.

Cyclopentadienyl Group Transfer Reaction: Synthesis of Cobaltocene

This compound is an excellent reagent for the transfer of the cyclopentadienyl ligand to transition metal halides. The following is a representative procedure for the synthesis of cobaltocene.[3]

Reactants:

-

This compound (C₅H₅Tl)

-

Anhydrous Cobalt(II) chloride (CoCl₂)

-

Benzene (B151609)/Tetrahydrofuran (THF) mixture (4:1)

Procedure:

-

Anhydrous cobalt(II) chloride is added to a stirred suspension of this compound in a 4:1 mixture of benzene and THF under a nitrogen atmosphere.

-

The reaction slurry is stirred and sonicated at ambient temperature for 24 hours.[3]

-

The precipitated thallium chloride (TlCl) is removed by filtration under a nitrogen atmosphere.

-

The organic solvents are removed from the filtrate by evaporation under vacuum.

-

The resulting residue, crude cobaltocene, is purified by sublimation under vacuum to yield the final product.[3]

Caption: Workflow for the synthesis of cobaltocene.

Structure and Bonding

In the solid state, this compound adopts a polymeric chain structure.[1] These chains are composed of bent metallocene units with Tl---Tl---Tl angles of approximately 130°.[1] Upon sublimation, these polymeric chains break down into monomeric C₅H₅Tl units which possess C₅ᵥ symmetry.[1] The bonding in the monomer can be described as an ionic interaction between the thallium(I) cation (Tl⁺) and the aromatic cyclopentadienyl anion (C₅H₅⁻).

Caption: Structural representation of this compound.

Conclusion

References

An In-depth Technical Guide to the Crystal Structure of catena-Cyclopentadienylthallium

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cyclopentadienylthallium (C₅H₅Tl), a light yellow solid, is a widely utilized reagent in organometallic synthesis for the transfer of the cyclopentadienyl (B1206354) (Cp) group.[1] Unlike many other cyclopentadienyl transfer agents, it exhibits lower air sensitivity.[1] In the solid state, it does not exist as a simple monomer but adopts a polymeric chain structure, designated as catena-cyclopentadienylthallium. This document provides a detailed technical overview of this unique crystal structure, compiling crystallographic data and the experimental protocols used for its determination.

Crystal Structure and Conformation

The solid-state structure of cyclopentadienylthallium is characterized by a polymeric arrangement where thallium(I) cations and cyclopentadienyl anions are organized into infinite zigzag chains.[1][2] In this catena-structure, each thallium atom is symmetrically bridged by two Cp rings, and conversely, each Cp ring is bridged by two thallium atoms. The resulting conformation is an infinite series of bent metallocenes.[1]

The definitive crystal structure was determined by single-crystal X-ray diffraction at a temperature of 173 K.[2] The analysis confirmed that the compound crystallizes in the monoclinic C2/c space group.[2] The defining feature of the polymer is the angle of the thallium atom chain, which is approximately 130°.[1][2]

Crystallographic Data

The quantitative parameters from the single-crystal X-ray diffraction analysis are summarized in the table below.

| Parameter | Value |

| Empirical Formula | C₅H₅Tl |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 9.140(4) Å |

| b | 9.872(8) Å |

| c | 5.894(3) Å |

| α | 90° |

| β | 99.95(4)° |

| γ | 90° |

| Volume | 523.8 ų |

| Z | 4 |

| Temperature | 173 K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor (R(F)) | 0.049 |

| R-factor (Rw(F²)) | 0.114 |

| Data sourced from Olbrich & Behrens, 1997.[2] |

Key Structural Dimensions

The key intramolecular distances and angles that define the polymeric chain are presented below.

| Measurement | Value |

| Tl-Ring Center Distance | 2.75 Å |

| Tl-Tl-Tl Angle | 130° |

| Data sourced from Olbrich & Behrens, 1997 and Wikipedia.[1][2] |

Experimental Protocols

Synthesis of Cyclopentadienylthallium

The synthesis of cyclopentadienylthallium is typically achieved through a two-step aqueous reaction.[1]

-

Thallium(I) Hydroxide (B78521) Formation : Thallium(I) sulfate (B86663) is reacted with sodium hydroxide to produce a solution of thallium(I) hydroxide and a byproduct of sodium sulfate. Tl₂SO₄ + 2 NaOH → 2 TlOH + Na₂SO₄

-

Reaction with Cyclopentadiene (B3395910) : Freshly cracked cyclopentadiene is then added to the thallium(I) hydroxide solution. This results in the precipitation of the light yellow solid, cyclopentadienylthallium, with water as the byproduct. TlOH + C₅H₆ → TlC₅H₅ + H₂O

The resulting solid is insoluble in water and most organic solvents.[1][3]

Single Crystal Growth and X-ray Diffraction

The experimental procedure for determining the crystal structure involved the following key steps:

-

Purification and Crystal Growth : The crude cyclopentadienylthallium product was purified by sublimation.[2][4] Single crystals suitable for X-ray diffraction were grown by sublimation under vacuum (1 Torr) at a temperature of 343 K (70 °C), which yielded long, fine, pale yellow needles.[2]

-

Data Collection : A suitable single crystal (0.10 x 0.10 x 0.60 mm) was mounted on a Siemens P4 four-circle diffractometer.[2] The crystal was maintained at a low temperature of 173 K during data collection to minimize thermal motion and obtain higher quality data.[2] Data were collected using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) with a 2Θ/ω scan mode.[2]

-

Structure Solution and Refinement : The structure was solved and refined using the SHELXL-93 software package.[2] Initial assumptions of the space group being Cc, similar to its indium analogue, were revised. Refinement in the monoclinic space group C2/c resulted in a better fit and lower residual values (R-factors), confirming it as the correct space group for catena-cyclopentadienylthallium.[2]

Structural Representation

The logical relationship of the atoms in the polymeric chain is visualized below. The structure consists of alternating thallium atoms and cyclopentadienyl rings, forming a distinct zigzag pattern defined by the Tl-Tl-Tl bond angle.

References

The Dawn of Organothallium Chemistry: A Technical Guide to its Discovery and Foundational Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organothallium chemistry, a specialized field within organometallic chemistry, investigates compounds containing a carbon-thallium bond. Despite the high toxicity of thallium compounds, which necessitates careful handling, their unique reactivity has carved out a niche in organic synthesis. This technical guide provides an in-depth exploration of the discovery and history of organothallium compounds, detailing the seminal synthetic methods, quantitative data for key compounds, and the mechanistic pathways governing their formation. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who may encounter or seek to utilize the distinct properties of these organometallic reagents.

Historical Perspective: The First Organothallium Compound

The journey into organothallium chemistry began in 1870, shortly after the discovery of the element thallium itself. The first organothallium compound, diethylthallium chloride, was synthesized by P. Kube. While the original publication in Annalen der Chemie und Pharmacie remains a historical landmark, the methodologies have evolved significantly. Early synthetic efforts laid the groundwork for a deeper understanding of the properties and reactivity of the carbon-thallium bond.

Core Synthetic Methodologies and Key Compound Classes

The synthesis of organothallium compounds primarily revolves around the use of thallium(III) salts as electrophiles and various organometallic reagents as sources of the organic nucleophile. The two main oxidation states of thallium, +1 and +3, give rise to distinct classes of organothallium compounds with different reactivity profiles.

Organothallium(III) Compounds

Organothallium(III) compounds are the more extensively studied and synthetically useful class. They are typically prepared through two main routes: transmetalation and direct thallation.

1. Transmetalation: This method involves the transfer of an organic group from a more electropositive metal to thallium. Common organometallic reagents used include Grignard reagents (RMgX), organolithium compounds (RLi), and organoboron compounds (RB(OR)₂).

2. Direct Thallation (Aromatic C-H Activation): Thallium(III) salts, particularly thallium(III) trifluoroacetate (B77799) (Tl(TFA)₃), are potent electrophiles capable of directly substituting a hydrogen atom on an aromatic ring. This electrophilic aromatic substitution reaction, known as thallation, provides a direct route to arylthallium compounds.

Organothallium(I) Compounds

Organothallium(I) compounds are less common and generally less stable than their thallium(III) counterparts. A notable example is cyclopentadienylthallium (CpTl), which is a useful reagent for the transfer of the cyclopentadienyl (B1206354) group in organometallic synthesis.

Data Presentation: Synthesis and Properties of Key Organothallium Compounds

The following tables summarize quantitative data for the synthesis of representative organothallium compounds. It is imperative that all manipulations of thallium and its compounds are conducted in a well-ventilated fume hood with appropriate personal protective equipment due to their high toxicity.

Table 1: Synthesis of Trialkylthallium Compounds

| Compound | Starting Materials | Reagents | Solvent | Reaction Conditions | Yield (%) | Melting Point (°C) | Spectroscopic Data |

| Triethylthallium | Thallium(III) chloride | Ethylmagnesium bromide | Diethyl ether | 0 °C to room temp., 2 h | Not widely reported | -63 | ¹H NMR data available in literature |

Table 2: Synthesis of Arylthallium(III) Dihalides

| Compound | Starting Materials | Reagents | Solvent | Reaction Conditions | Yield (%) | Melting Point (°C) | Spectroscopic Data |

| Phenylthallium(III) dichloride | Phenylboronic acid | Thallium(III) chloride | Tetrahydrofuran (B95107) | Room temp., 2-4 h | Not widely reported | 235 (dec.) | IR (KBr): ν(Tl-Cl) bands in far-IR region. |

Table 3: Synthesis of Arylthallium(III) Bis(trifluoroacetates)

| Compound | Starting Materials | Reagents | Solvent | Reaction Conditions | Yield (%) | Melting Point (°C) | Spectroscopic Data |

| Phenylthallium(III) bis(trifluoroacetate) | Benzene | Thallium(III) trifluoroacetate | Trifluoroacetic acid | Room temp. | High | Not isolated, used in situ | Characterized through derivatives |

Experimental Protocols

The following are detailed methodologies for the synthesis of key organothallium compounds, adapted from established literature procedures.

Protocol 1: Synthesis of Triethylthallium via Grignard Reaction

Materials:

-

Thallium(III) chloride (TlCl₃)

-

Ethylmagnesium bromide (in THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve thallium(III) chloride (1.0 mmol) in anhydrous diethyl ether (20 mL).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add a solution of ethylmagnesium bromide (3.0 mmol) in THF dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.[1]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 15 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain triethylthallium.

Protocol 2: Synthesis of Phenylthallium(III) Dichloride via Transmetalation from a Boronic Acid

Materials:

-

Phenylboronic acid

-

Thallium(III) chloride (TlCl₃)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve phenylboronic acid (1.0 mmol) in anhydrous THF (10 mL).

-

To this solution, add solid thallium(III) chloride (1.0 mmol) in one portion at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Wash the resulting solid with anhydrous diethyl ether (2 x 10 mL) to remove any unreacted starting materials and byproducts.

-

Dry the solid product, phenylthallium(III) dichloride, under high vacuum.

Mechanistic Insights and Visualizations

The formation of organothallium compounds proceeds through well-defined mechanistic pathways. The following diagrams, generated using the DOT language, illustrate the key steps in these transformations.

Electrophilic Aromatic Thallation

The direct thallation of arenes with thallium(III) trifluoroacetate is a classic example of electrophilic aromatic substitution. Theoretical studies, particularly DFT calculations, suggest a concerted metalation-deprotonation (CMD) mechanism.

Synthesis of Organothallium Compounds via Transmetalation

Transmetalation provides a versatile route to organothallium compounds. The general workflow involves the reaction of a thallium halide with a more reactive organometallic reagent.

Conclusion

The discovery of organothallium compounds in 1870 opened a new, albeit challenging, chapter in organometallic chemistry. While the inherent toxicity of thallium necessitates stringent safety protocols, the unique reactivity of its organometallic derivatives, particularly in electrophilic aromatic substitution and as synthetic intermediates, has secured their place in the synthetic chemist's toolbox. This guide has provided a comprehensive overview of the historical context, key synthetic methodologies, and mechanistic underpinnings of this fascinating class of compounds, offering a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. Further research into the development of less toxic and more selective thallium-based reagents could expand their utility in complex molecule synthesis.

References

electronic structure and bonding in thallium cyclopentadienide

An In-depth Technical Guide to the Electronic Structure and Bonding in Thallium Cyclopentadienide (B1229720)

Introduction

Thallium(I) cyclopentadienide, with the chemical formula C₅H₅Tl (often abbreviated as TlCp), is an organometallic compound that has garnered significant interest in the field of chemistry.[1][2][3][4] As a light yellow solid, it is notable for its stability and utility as a cyclopentadienyl (B1206354) (Cp) transfer agent in the synthesis of other organometallic complexes.[1][5] Unlike many other cyclopentadienyl reagents, TlCp is less sensitive to air, making it a convenient precursor.[1] The compound is generally insoluble in most organic solvents but readily sublimes, a property that facilitates its purification and use in gas-phase studies.[1][5]

The nature of the bonding between the thallium atom and the cyclopentadienyl ring has been a subject of extensive study, revealing a fascinating interplay of ionic and covalent interactions. This guide provides a detailed examination of the electronic structure, bonding characteristics, and the experimental and computational methodologies used to elucidate these properties.

Synthesis of Thallium Cyclopentadienide

The standard laboratory synthesis of this compound is a straightforward two-step aqueous procedure.

Experimental Protocol: Synthesis

Objective: To synthesize thallium(I) cyclopentadienide from thallium(I) sulfate (B86663).

Materials:

-

Thallium(I) sulfate (Tl₂SO₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Cyclopentadiene (C₅H₆), freshly distilled from dicyclopentadiene.

-

Distilled water

Procedure:

-

Preparation of Thallium(I) Hydroxide Solution: A solution of thallium(I) sulfate is treated with a stoichiometric amount of sodium hydroxide in water. This reaction yields a solution of thallium(I) hydroxide (TlOH) and a precipitate of sodium sulfate, which can be removed.[1] Tl₂SO₄ + 2 NaOH → 2 TlOH + Na₂SO₄

-

Reaction with Cyclopentadiene: The aqueous solution of thallium(I) hydroxide is then reacted directly with freshly cracked cyclopentadiene. This compound precipitates from the solution as a light yellow solid.[1] TlOH + C₅H₆ → TlC₅H₅ + H₂O

-

Isolation and Purification: The precipitated TlC₅H₅ is collected by filtration, washed with water, and dried. For high-purity samples, especially for gas-phase studies, the product is purified by sublimation under vacuum.[5]

Safety Precautions: All thallium compounds are extremely toxic and should be handled with extreme caution in a well-ventilated fume hood.[4][5] Toxicity is cumulative, and exposure can occur through inhalation, ingestion, or skin contact.[5]

Molecular Structure

The structure of this compound differs significantly between the solid and gas phases.

-

Solid-State Structure: In its crystalline form, TlCp adopts a polymeric structure. This consists of infinite zigzag chains of thallium atoms with bridging cyclopentadienyl rings, forming what can be described as a series of bent metallocenes. The Tl---Tl---Tl angle within these chains is approximately 130°.[1]

-

Gas-Phase Structure: Upon sublimation, the polymeric chains break apart to yield gaseous monomers.[1] These monomers possess a high degree of symmetry, belonging to the C₅ᵥ point group.[1][6] In this "half-sandwich" structure, the thallium atom is located centrally along the five-fold symmetry axis of the planar cyclopentadienyl ring.[6]

Electronic Structure and Bonding

The bonding in monomeric TlCp is primarily ionic, arising from the interaction between a Tl⁺ cation and a C₅H₅⁻ anion. However, computational and spectroscopic evidence indicates significant covalent contributions that are crucial to understanding its properties.

Theoretical and Computational Insights

Non-empirical Self-Consistent Field (SCF) calculations have provided a detailed picture of the molecular orbitals and bonding interactions in TlCp.[7]

The primary bonding arises from the mixing of the frontier orbitals of the Tl⁺ ion (the filled 6s and empty 6p orbitals) and the π molecular orbitals of the C₅H₅⁻ ring (a₁, e₁, and e₂ symmetries).

-

Dominant Covalent Interaction (E₁ Symmetry): The most significant covalent bonding comes from the interaction between the filled, highest-lying e₁ orbitals of the cyclopentadienyl ring and the empty 6pₓ and 6pᵧ orbitals of the thallium atom. This interaction results in a stabilization of the ring's electrons and is a key contributor to the covalent character of the Tl-Cp bond.[7]

-

Secondary Covalent Interaction (A₁ Symmetry): A lesser, but still important, contribution involves the interaction of the filled a₁ π-orbital of the Cp ring with the 6s and 6p_z orbitals of thallium.[7]

-

Overall Picture: The valence molecular orbitals of TlCp show a pattern of A₁, E₁, and E₂ symmetries. The four least stable filled molecular orbitals are those with significant contributions from the thallium atomic orbitals.[7] A Mulliken population analysis from these calculations indicates a charge of +0.101 on the thallium atom, suggesting that while there is significant charge separation, the bonding is far from purely ionic.[7] The calculated overlap population between the thallium atom and the cyclopentadienyl ring is substantial, at approximately 0.48.[7]

Spectroscopic Evidence

Spectroscopic techniques, particularly photoelectron and UV-visible spectroscopy, provide experimental validation for the theoretical models of TlCp's electronic structure.

-

Photoelectron Spectroscopy (PES): He(I) photoelectron spectroscopy directly probes the energies of the valence molecular orbitals. The spectrum of TlCp shows distinct bands corresponding to the ionization of electrons from the various MOs.[6][8] The interpretation of these spectra confirms the molecular orbital ordering predicted by calculations and highlights the interaction between the metal and the ring orbitals.[6]

-

UV-Visible Spectroscopy: The electronic absorption spectrum of TlCp in methanol (B129727) shows a strong absorption maximum at λ = 228 nm and a shoulder at approximately 280 nm.[9] These bands have been assigned to metal-centered (s→p) and ligand-to-metal charge transfer (LMCT) transitions, respectively.[9] The presence of an LMCT band is direct evidence of orbital mixing and covalent character in the Tl-Cp bond.

Data Presentation

Table 1: Calculated Electronic Structure Data for Monomeric TlCp

| Parameter | Calculated Value | Reference |

| Charge on Thallium | +0.101 | [7] |

| Charge on each Carbon | -0.246 | [7] |

| Charge on each Hydrogen | +0.227 | [7] |

| Tl-Cp Overlap Population | 0.480 | [7] |

Table 2: Experimental Ionization Energies from He(I) Photoelectron Spectroscopy

| Band | Vertical Ionization Energy (eV) | Assignment |

| 1 | 7.9 | Tl (6s) based a₁ |

| 2 | 8.9 | Cp (e₁) |

| 3 | 11.5 | Cp (a₁) |

| 4 | 12.5 | Cp (σ) |

| 5 | 13.5 | Cp (σ) |

| 6 | 16.8 | Cp (σ) |

Note: Approximate values based on published spectra.[6][8]

Key Experimental Methodologies

X-ray Crystallography

Principle: X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal.[10][11] A crystalline sample is irradiated with a beam of X-rays, and the resulting diffraction pattern is recorded.[11] The angles and intensities of the diffracted beams allow for the calculation of a three-dimensional electron density map of the crystal, from which the mean positions of the atoms can be determined.[10]

Application to TlCp: This method is essential for determining the polymeric chain structure of TlCp in the solid state, including the Tl---Tl---Tl angles and the coordination mode of the Cp rings.[1]

Gas-Phase Electron Diffraction (GED)

Principle: GED is a technique used to determine the molecular structure of compounds in the gas phase.[12] A beam of high-energy electrons is fired through a gaseous sample. The electrons are scattered by the molecules, creating an interference pattern that is dependent on the internuclear distances within the molecules.[12] Analysis of this pattern allows for the precise determination of bond lengths, bond angles, and torsional angles.[12]

Application to TlCp: GED is the primary method for determining the precise C₅ᵥ geometry of the TlCp monomer in the gas phase, providing data on the Tl-C and C-C bond lengths.

Visualizations

Caption: Molecular orbital interactions in TlCp.

Caption: Experimental and computational workflow for TlCp.

Conclusion

This compound is a fundamentally important organometallic compound whose electronic structure provides a clear example of bonding that lies on the frontier between ionic and covalent classifications. While the large electronegativity difference between thallium and carbon suggests a highly polar, ionic Tl⁺Cp⁻ interaction, detailed computational and spectroscopic studies reveal significant covalent contributions through orbital mixing. The bonding is best described as a synergistic interaction where the filled π-orbitals of the cyclopentadienyl anion donate electron density into the vacant orbitals of the thallium(I) cation. This nuanced view of its electronic structure is essential for understanding its stability, reactivity, and utility as a versatile reagent in synthetic chemistry.

References

- 1. Cyclopentadienylthallium - Wikipedia [en.wikipedia.org]

- 2. Thallium, (η5-2,4-cyclopentadien-1-yl)- [webbook.nist.gov]

- 3. Thallium, (η5-2,4-cyclopentadien-1-yl)- [webbook.nist.gov]

- 4. Cyclopentadienylthallium | C5H5Tl | CID 97304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Photoelectron spectra of cyclopentadienyl derivatives of mercury, thallium, indium, tin and lead - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. Photoelectron spectra of cyclopentadienyl derivatives of mercury, thallium, indium, tin and lead - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. sciencemuseum.org.uk [sciencemuseum.org.uk]

- 12. Gas electron diffraction - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Solubility of Thallium Cyclopentadienide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility of thallium cyclopentadienide (B1229720) (TlC₅H₅) in organic solvents. Due to the hazardous nature of thallium compounds, proper safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, are imperative when handling this substance.

Qualitative Solubility Profile: Acknowledging Contradictory Evidence

A thorough review of the available scientific literature reveals a lack of precise quantitative solubility data for thallium cyclopentadienide. Furthermore, qualitative descriptions of its solubility in organic solvents are inconsistent. While several sources describe the compound as generally insoluble, others state that it is soluble. This discrepancy may arise from the compound's polymeric structure, which likely results in low, but not negligible, solubility in certain organic media.

The following table summarizes the qualitative solubility information found in various chemical and scientific resources.

| Solvent Class | Solubility Description | Source(s) |

| Most Organic Solvents | Insoluble | [1] |

| Organic Solvents | Soluble | [2] |

| Water | Insoluble | [1][3] |

Implied Solubility from Synthetic Applications

Despite reports of its insolubility, this compound is a widely used reagent in organometallic synthesis, particularly for the transfer of the cyclopentadienyl (B1206354) (Cp) ligand to a metal center. Its use in these reactions implies that it possesses sufficient solubility, or can be effectively used as a slurry, in certain organic solvents to proceed.

For instance, the synthesis of various metallocenes has been successfully carried out using this compound in ethereal solvents. One notable example is its reaction in a tetrahydrofuran (B95107) (THF) solution to prepare cyclopentadienylmolybdenum complexes[2]. Another instance describes the preparation of dicyclopentadienyluranium(IV) chloride through the reaction of uranium tetrachloride with cyclopentadienylthallium in dimethoxyethane[2]. These examples suggest that while this compound may not be highly soluble, it is sufficiently solvated in solvents like THF and dimethoxyethane to be a useful synthetic precursor.

Generalized Experimental Protocol for Solubility Determination

Given the absence of a standardized method for determining the solubility of this compound, a generalized experimental protocol based on the gravimetric method for sparingly soluble solids is presented below. This method can be adapted to various organic solvents to obtain quantitative solubility data.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Anhydrous organic solvent of interest (e.g., THF, diethyl ether, benzene)

-

Thermostatic shaker or water bath

-

Inert atmosphere glovebox or Schlenk line

-

Syringe filters (e.g., 0.2 µm PTFE)

-

Pre-weighed glass vials

-

Analytical balance (accurate to at least 0.1 mg)

-

Vacuum oven or desiccator

Methodology:

-

Preparation of a Saturated Solution:

-

In an inert atmosphere, add an excess amount of solid this compound to a known volume of the organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Place the sealed container in a thermostatic shaker or water bath set to the desired temperature.

-

-

Equilibration:

-

Agitate the mixture for a sufficient period to ensure that equilibrium between the dissolved and undissolved solute is reached. For sparingly soluble solids, this may take several hours to days. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer changing.

-

-

Separation of Solid and Liquid Phases:

-

Once equilibrium is established, allow the mixture to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear saturated solution) using a syringe. To avoid aspirating any solid particles, the syringe can be fitted with a filter.

-

-

Quantification of Dissolved Solute:

-

Dispense the filtered, known volume of the saturated solution into a pre-weighed, dry glass vial.

-

Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause the solute to decompose or sublime.

-

Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the vial minus the initial weight of the empty vial.

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

-

Visualizing the Experimental Workflow

The following diagram illustrates the generalized workflow for the gravimetric determination of the solubility of this compound.

Caption: Generalized workflow for the gravimetric determination of solubility.

References

A Technical Guide to Cyclopentadienylthallium (C5H5Tl) for Advanced Research

Abstract: Cyclopentadienylthallium (C₅H₅Tl), also known as thallium(I) cyclopentadienide (B1229720), is a light yellow, solid organometallic compound with significant utility in synthetic chemistry. It serves as a premier reagent for the transfer of the cyclopentadienyl (B1206354) (Cp) group to a wide range of metal centers, facilitating the synthesis of transition metal and main group cyclopentadienyl complexes. Key advantages over other Cp-transfer agents, such as cyclopentadienyl sodium, include its reduced air sensitivity and lower reducing power, which allows for cleaner reactions and broader substrate scope. This guide provides a comprehensive overview of its molecular properties, synthesis, structure, reactivity, and safe handling protocols, tailored for researchers in organometallic chemistry, materials science, and drug development.

Physicochemical and Spectroscopic Properties

Cyclopentadienylthallium is a stable, yet highly toxic, organothallium compound. Its insolubility in most organic solvents and its ability to be purified by sublimation are notable physical characteristics.[1]

Table 1: Physical and Chemical Properties of C₅H₅Tl

| Property | Value | References |

|---|---|---|

| Molecular Formula | C₅H₅Tl | [1][2][3] |

| Molecular Weight | 269.48 g/mol | [1][2][4][5] |

| Appearance | Light yellow to pale brown solid/powder | [1][2] |

| Melting Point | >300 °C | [1][5] |

| Solubility | Insoluble in water and most organic solvents | [1][4] |

| CAS Number | 34822-90-7 | [2][5] |

| InChI Key | RKLJDPOVAWGBSD-UHFFFAOYSA-N |[2][4] |

Table 2: Spectroscopic Data for C₅H₅Tl

| Spectroscopic Method | Observation | Notes | References |

|---|---|---|---|

| UV-Vis (in Methanol) | λmax = 228 nm (ε = 7800 M⁻¹cm⁻¹)λmax ≈ 280 nm (ε = 1100 M⁻¹cm⁻¹) | The 280 nm band is assigned to a ligand-to-metal charge transfer (LMCT) transition. | [6] |

| ¹H NMR | A single resonance is expected. | In η⁵-coordination, all five protons on the cyclopentadienyl ring are chemically equivalent, leading to a singlet in the ¹H NMR spectrum. | [7] |

| ¹³C NMR | A single resonance is expected. | Similar to the protons, the five carbon atoms of the η⁵-Cp ring are equivalent, resulting in a single peak. | [8] |

| Infrared (IR) | C-H stretching in the gas phase is consistent with C₅ᵥ symmetry. | This high symmetry in the gaseous monomeric form is a key structural feature. |[9] |

Molecular Structure and Bonding

The structure of cyclopentadienylthallium varies significantly between the solid and gaseous states.

-

Solid-State Structure: In its solid form, C₅H₅Tl adopts a polymeric chain structure composed of bent metallocenes.[1] The Tl---Tl---Tl angle within these infinite chains is approximately 130°.[1]

-

Gaseous-State Structure: Upon sublimation, the polymeric structure breaks down into monomers.[1] These gaseous monomers possess high C₅ᵥ symmetry, which is consistent with infrared spectroscopic data.[1][9]

The bonding between the thallium cation (Tl⁺) and the cyclopentadienyl anion (C₅H₅⁻) is considered to be primarily ionic.[9] This contrasts with the more covalent "sandwich" bonding seen in other metallocenes like ferrocene.

Caption: Gas-phase monomeric structure of η⁵-Cyclopentadienylthallium.

Synthesis, Purification, and Safe Handling

The synthesis of C₅H₅Tl is straightforward but requires stringent safety measures due to the extreme toxicity of thallium compounds.

Experimental Protocol: Synthesis from Thallium(I) Sulfate (B86663)

This is the most common laboratory preparation for cyclopentadienylthallium.[1]

Step 1: Preparation of Thallium(I) Hydroxide (B78521) (TlOH)

-

Reagents: Thallium(I) sulfate (Tl₂SO₄), Sodium hydroxide (NaOH), deionized water.

-

Procedure: An aqueous solution of thallium(I) sulfate is treated with a stoichiometric amount of sodium hydroxide. This results in the precipitation of sodium sulfate (Na₂SO₄) and the formation of an aqueous solution of thallium(I) hydroxide.

-

Reaction: Tl₂SO₄ + 2 NaOH → 2 TlOH + Na₂SO₄

Step 2: Reaction with Cyclopentadiene (B3395910)

-

Reagents: Aqueous thallium(I) hydroxide solution (from Step 1), freshly cracked cyclopentadiene (C₅H₆).

-

Procedure: Freshly distilled cyclopentadiene is added to the aqueous solution of thallium(I) hydroxide. The product, cyclopentadienylthallium, precipitates immediately as a light yellow solid.

-

Reaction: TlOH + C₅H₆ → TlC₅H₅↓ + H₂O

-

Workup: The solid product is collected by filtration, washed with water to remove any remaining salts, and dried under vacuum.

Purification

The primary method for purifying C₅H₅Tl is vacuum sublimation .[1][10] This process leverages the compound's ability to transition directly from a solid to a gas, leaving non-volatile impurities behind.

References

- 1. Cyclopentadienylthallium - Wikipedia [en.wikipedia.org]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. chemimpex.com [chemimpex.com]

- 4. Cyclopentadienylthallium | C5H5Tl | CID 97304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Thallium(I) cyclopentadienide 97 34822-90-7 [sigmaaldrich.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Thallium(I) Cyclopentadienide (CAS: 34822-90-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of thallium(I) cyclopentadienide (B1229720), a versatile organometallic reagent. It covers its chemical and physical properties, detailed synthesis and reaction protocols, safety and handling procedures, and key applications in research and development.

Core Properties and Data

Thallium(I) cyclopentadienide, with the CAS number 34822-90-7, is a light yellow, air-sensitive solid.[1] It is primarily utilized as a cyclopentadienyl (B1206354) (Cp) transfer agent in organometallic synthesis.[2][3]

Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 34822-90-7 | [2][4][5][6][7] |

| Molecular Formula | C₅H₅Tl | [2][4][5][6][7] |

| Molecular Weight | 269.48 g/mol | [2][4][5][6][7] |

| Appearance | Light yellow solid | [1][2] |

| Melting Point | >300 °C | [1][2][4][5] |

| Solubility | Insoluble in most organic solvents | [2] |

| Purity | ≥97% | [4][5] |

| Storage Temperature | 2-8°C | [4][5] |

Structural and Spectroscopic Data

| Data Type | Description | Reference(s) |

| Structure | In the solid state, it adopts a polymeric structure of infinite chains of bent metallocenes. Upon sublimation, it forms monomers of C₅ᵥ symmetry. | [2] |

| ¹H NMR (THF-d₈) | δ ≈ 5.6 ppm (s, 5H) | [8] |

| ¹³C NMR (THF-d₈) | δ ≈ 103.4 ppm (s, 5C) | [8] |

| Mass Spectrometry | The NIST database contains the electron ionization mass spectrum. | [9] |

| Infrared (IR) Spectroscopy | IR bands of the cyclopentadienyl ligand are indicative of the electronic configuration of the metal center. | [10] |

Thermochemical Data

| Property | Value | Reference(s) |

| Enthalpy of Formation (ΔfH°solid) | 101.2 ± 2.6 kJ/mol | [11] |

Experimental Protocols

Synthesis of Thallium(I) Cyclopentadienide

This protocol outlines the synthesis of thallium(I) cyclopentadienide from thallium(I) sulfate (B86663), sodium hydroxide (B78521), and cyclopentadiene (B3395910).[2]

Materials:

-

Thallium(I) sulfate (Tl₂SO₄)

-

Sodium hydroxide (NaOH)

-

Cyclopentadiene (C₅H₆), freshly cracked from dicyclopentadiene

-

Deionized water

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of Thallium(I) Hydroxide Solution: In a Schlenk flask under an inert atmosphere, dissolve thallium(I) sulfate in deionized water. In a separate flask, prepare a stoichiometric amount of aqueous sodium hydroxide solution. Slowly add the NaOH solution to the Tl₂SO₄ solution with stirring. A precipitate of sodium sulfate will form.

-

Reaction with Cyclopentadiene: To the aqueous solution of thallium(I) hydroxide, add freshly cracked cyclopentadiene dropwise with vigorous stirring.

-

Precipitation and Isolation: A yellow precipitate of thallium(I) cyclopentadienide will form immediately. Continue stirring for 1-2 hours at room temperature to ensure complete reaction.

-

Purification: Collect the solid product by filtration under inert atmosphere. Wash the precipitate with deionized water and then with a small amount of a non-polar organic solvent (e.g., hexane) to remove any unreacted cyclopentadiene.

-

Drying: Dry the product under vacuum. For higher purity, the compound can be sublimed.[3]

General Protocol for the Synthesis of Cyclopentadienyl Complexes

Thallium(I) cyclopentadienide is a widely used reagent for the transfer of the cyclopentadienyl ligand to metal and main group elements.[2][3]

Materials:

-

Thallium(I) cyclopentadienide (TlC₅H₅)

-

Metal or main group halide (e.g., MClₓ)

-

Anhydrous, deoxygenated solvent (e.g., THF, diethyl ether, dichloromethane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, suspend thallium(I) cyclopentadienide in the chosen anhydrous solvent.

-

Addition of Metal Halide: In a separate flask, dissolve the metal or main group halide in the same solvent. Add this solution dropwise to the stirred suspension of TlC₅H₅ at an appropriate temperature (often room temperature, but can vary depending on the reactivity of the metal halide).

-

Reaction: The reaction is typically driven by the precipitation of the insoluble thallium(I) halide (e.g., TlCl). The reaction time can vary from a few hours to overnight.

-

Workup: After the reaction is complete, the precipitated thallium halide is removed by filtration under inert atmosphere.

-

Isolation of Product: The desired cyclopentadienyl complex is isolated from the filtrate, usually by removal of the solvent under vacuum. Further purification can be achieved by recrystallization or chromatography.

Safety and Handling

Thallium and its compounds are extremely toxic and should be handled with extreme caution.[3]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 2 | H300: Fatal if swallowed |

| Acute Toxicity, Inhalation | 2 | H330: Fatal if inhaled |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Long-term Hazard | 2 | H411: Toxic to aquatic life with long lasting effects |

Personal Protective Equipment (PPE)

-

Gloves: Chemical resistant gloves (e.g., nitrile) are required. Double gloving is recommended.

-

Eye Protection: Chemical safety goggles and a face shield must be worn.

-

Respiratory Protection: A NIOSH-approved respirator with a P100 filter should be used, especially when handling the solid.

-

Lab Coat: A dedicated lab coat should be worn.

Handling and Storage

-

All manipulations should be carried out in a well-ventilated fume hood or a glovebox.[3]

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere.[4][5]

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal

-

All thallium-containing waste is considered hazardous and must be disposed of according to institutional and governmental regulations. Do not dispose of down the drain.

Applications in Research and Development

The primary application of thallium(I) cyclopentadienide is as a convenient and efficient reagent for the synthesis of a wide variety of cyclopentadienyl-containing compounds.[2][3] Its advantages over other cyclopentadienyl transfer reagents, such as sodium cyclopentadienide (NaCp) or Grignard reagents (CpMgBr), include its relative air stability and lower reducing power.[2]

Key Application Areas:

-

Organometallic Synthesis: It serves as a precursor for the synthesis of numerous transition metal and main group cyclopentadienyl complexes.[2][3]

-

Catalysis: The resulting cyclopentadienyl complexes are often used as catalysts or catalyst precursors in various organic transformations, including polymerization and cross-coupling reactions.

-

Materials Science: It is used in the development of novel materials with specific electronic or magnetic properties.

Conclusion

Thallium(I) cyclopentadienide is a valuable reagent in organometallic chemistry, providing a reliable route to a diverse range of cyclopentadienyl complexes. While its utility is significant, the extreme toxicity of thallium compounds necessitates strict adherence to safety protocols. This guide provides the essential technical information for its safe and effective use in a research and development setting.

References

- 1. chembk.com [chembk.com]

- 2. Cyclopentadienylthallium - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Thallium(I) cyclopentadienide 97 34822-90-7 [sigmaaldrich.com]

- 5. Thallium(I) cyclopentadienide 97 34822-90-7 [sigmaaldrich.com]

- 6. Cyclopentadienylthallium | C5H5Tl | CID 97304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Thallium, (η5-2,4-cyclopentadien-1-yl)- [webbook.nist.gov]

- 8. rsc.org [rsc.org]

- 9. Thallium, (η5-2,4-cyclopentadien-1-yl)- [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. Thallium, (η5-2,4-cyclopentadien-1-yl)- [webbook.nist.gov]

An In-depth Technical Guide to the Thermal Stability of Thallium Cyclopentadienide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Thallium(I) cyclopentadienide (B1229720) (C₅H₅Tl), a light yellow solid, is a crucial organometallic reagent used in the synthesis of various cyclopentadienyl (B1206354) complexes. While it is noted for being less air-sensitive than other cyclopentadienyl transfer agents like CpNa or CpMgBr, its utility is governed by its thermal properties and significant toxicity. This document provides a comprehensive overview of the thermal stability of thallium cyclopentadienide, detailing its decomposition characteristics, relevant experimental protocols for its synthesis and thermal analysis, and critical safety considerations.

Physicochemical and Thermal Properties

This compound is an organothallium compound that is generally insoluble in most organic solvents but sublimes readily. Organothallium compounds as a class tend to be thermally unstable, a trend that increases down Group 13 of the periodic table. The thermal behavior of this compound is characterized by its melting point, which is reported to occur with decomposition.

Quantitative Thermal Data

The thermal properties of this compound are summarized below. There are some discrepancies in the literature regarding the exact temperature of melting versus decomposition, which may be attributable to different experimental conditions (e.g., heating rate, atmosphere).

| Property | Value | Units | Notes | Citations |

| Melting Point | 300 | °C | Often cited as melting with decomposition. | |

| Decomposition Temperature | 213 | °C | A distinct decomposition temperature has also been reported. | |

| Standard Enthalpy of Formation (ΔfH°solid) | 101.2 ± 2.6 | kJ/mol | For the solid state at standard conditions. | |

| Hazardous Decomposition Products | Thallium Oxides, Carbon Monoxide (CO), Carbon Dioxide (CO₂) | - | Formed upon thermal decomposition, especially during combustion. |

Experimental Protocols

Detailed methodologies for the synthesis and thermal analysis of this compound are essential for its safe and effective use.

Synthesis of Thallium(I) Cyclopentadienide

The compound is typically prepared from thallium(I) sulfate (B86663) and cyclopentadiene (B3395910) in the presence of a base.

Materials:

-

Thallium(I) sulfate (Tl₂SO₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Cyclopentadiene (C₅H₆), freshly cracked from dicyclopentadiene

-

Deionized water

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of Thallium(I) Hydroxide Solution: An aqueous solution of thallium(I) hydroxide (TlOH) is prepared by reacting thallium(I) sulfate with a stoichiometric amount of sodium hydroxide.

-

Tl₂SO₄ + 2 NaOH → 2 TlOH + Na₂SO₄

-

-

Reaction with Cyclopentadiene: The freshly prepared cyclopentadiene is added dropwise to the aqueous TlOH solution at room temperature under an inert atmosphere.

-

TlOH + C₅H₆ → TlC₅H₅↓ + H₂O

-

-

Precipitation and Isolation: Thallium(I) cyclopentadienide precipitates as a light yellow solid.

-

Purification: The precipitate is collected by filtration, washed with deionized water to remove any remaining sodium sulfate, and then dried under vacuum. For higher purity, the product can be sublimed.

Caption: Workflow for the synthesis of this compound.

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature, providing quantitative data on decomposition.

Objective: To determine the onset temperature of decomposition and quantify mass loss. Instrument: Thermogravimetric Analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of finely powdered this compound into an inert TGA pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the sample pan into the TGA furnace.

-

Purge the system with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min for at least 30 minutes to establish an inert atmosphere. This is critical to prevent premature oxidation.

-

-

Thermal Program:

-

Equilibration: Hold the sample at a starting temperature of 30 °C for 5 minutes.

-

Heating Ramp: Heat the sample from 30 °C to 400 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the percentage of mass loss (y-axis) against temperature (x-axis).

-

Identify the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.

-

Calculate the percentage of mass loss for each decomposition step and compare it with the theoretical mass loss for proposed decomposition pathways.

-

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the heat flow into or out of a sample as it is heated, identifying endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

Objective: To determine the melting point and enthalpy of fusion, as well as the temperature and enthalpy of decomposition. Instrument: Differential Scanning Calorimeter.

Procedure:

-

Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan. Prepare an identical empty sealed pan to serve as the reference.

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibration: Hold the sample at 30 °C for 5 minutes.

-

Heating Ramp: Heat the sample from 30 °C to 350 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow (y-axis) against temperature (x-axis).

-

An endothermic peak (downward) will indicate melting. The peak onset provides the melting temperature (Tₘ), and the integrated peak area provides the enthalpy of fusion (ΔHfus).

-

An exothermic peak (upward) following or overlapping with the melting endotherm typically indicates decomposition. The onset and area of this peak correspond to the decomposition temperature (Tₔ) and enthalpy of decomposition (ΔHₔ), respectively.

-

Thermal Decomposition and Analysis Workflow

The thermal degradation of this compound under heating in an inert atmosphere is expected to proceed via the cleavage of the thallium-cyclopentadienyl bond. In the presence of oxygen, the decomposition products will include toxic thallium oxides.

Caption: Thermal decomposition pathway of this compound.

The combined use of TGA and DSC provides a comprehensive thermal profile of the material.

Caption: Logical workflow for thermal stability characterization.

Handling and Safety Precautions

Thallium and its compounds are extremely toxic and represent a significant health hazard. Toxicity is cumulative and can be fatal upon ingestion, inhalation, or skin contact.

-

Handling: All manipulations involving this compound must be performed in a well-ventilated chemical fume hood. Use a closed system or appropriate exhaust ventilation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. Respiratory protection may be required for handling fine powders.

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, preferably in a refrigerator (2-8°C) under an inert gas. Store locked up and away from oxidizing agents.

-

Decomposition Hazards: Thermal decomposition can release irritating and highly toxic gases and vapors, including thallium oxides and carbon monoxide.

-

Disposal: Dispose of all thallium-containing waste as hazardous material in accordance with local, state, and federal regulations. Do not allow the material to enter the environment.

This guide provides a foundational understanding of the thermal properties of this compound. Researchers must consult Safety Data Sheets (SDS) and institutional safety protocols before handling this material.

Spectroscopic Profile of Thallium Cyclopentadienide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data available for thallium(I) cyclopentadienide (B1229720) (TlC₅H₅), a crucial reagent in organometallic synthesis. This document compiles available data from mass spectrometry, infrared, and nuclear magnetic resonance spectroscopy, offering a centralized resource for the characterization of this compound.

Core Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for thallium cyclopentadienide.

Mass Spectrometry

Mass spectrometry data is critical for confirming the molecular weight and isotopic distribution of this compound. The electron ionization (EI) mass spectrum reveals the fragmentation pattern of the molecule.

| Parameter | Value | Source |

| Molecular Formula | C₅H₅Tl | NIST[1] |

| Molecular Weight | 269.4765 g/mol | NIST[1] |

| Major m/z Peaks | Relative Intensity | Assignment |

| 270 | 100 | [²⁰⁵TlC₅H₅]⁺ |

| 268 | 42 | [²⁰³TlC₅H₅]⁺ |

| 205 | 85 | [²⁰⁵Tl]⁺ |

| 203 | 36 | [²⁰³Tl]⁺ |

| 65 | 30 | [C₅H₅]⁺ |

Table 1: Electron Ionization Mass Spectrometry Data for this compound.

Infrared (IR) Spectroscopy

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

| C-H stretch | 3050 - 3150 | Characteristic of aromatic C-H bonds. |

| C=C stretch | 1400 - 1500 | Ring stretching vibrations. |

| C-H in-plane bend | 1000 - 1100 | |

| C-H out-of-plane bend | 700 - 800 | |

| Tl-Cp stretch | < 400 | Metal-ligand stretching frequency, typically in the far-IR region. |

Table 2: Expected Infrared Absorption Bands for this compound based on data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the insolubility of this compound in most common deuterated solvents, obtaining high-resolution NMR spectra is challenging. However, solid-state NMR or studies in specific coordinating solvents could provide valuable structural information. For comparison, the typical chemical shift ranges for protons and carbons in cyclopentadienyl (B1206354) (Cp) anions are presented.

| Nucleus | Expected Chemical Shift (δ) in ppm | Notes |

| ¹H | 5.5 - 6.0 | All five protons are chemically equivalent in the η⁵-coordination mode, leading to a single peak. |

| ¹³C | 100 - 105 | All five carbon atoms are chemically equivalent in the η⁵-coordination mode, resulting in a single resonance. |

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts for the Cyclopentadienyl Anion in this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific UV-Vis absorption data for this compound is not widely reported. Organometallic compounds of this nature typically exhibit charge-transfer bands.

Experimental Protocols

Detailed experimental procedures for acquiring the spectroscopic data for this compound are not explicitly published in a single source. However, based on standard practices for air- and moisture-sensitive organometallic compounds, the following methodologies are recommended.

Synthesis of this compound

A common synthetic route involves the reaction of a thallium(I) salt, such as thallium(I) sulfate, with freshly cracked cyclopentadiene (B3395910) in the presence of a base like sodium hydroxide.[2]

Reaction: Tl₂SO₄ + 2 C₅H₆ + 2 NaOH → 2 TlC₅H₅ + Na₂SO₄ + 2 H₂O

The product precipitates as a pale yellow solid and can be purified by sublimation. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

Spectroscopic Sample Preparation and Analysis

-

Mass Spectrometry (EI): A solid sample is introduced directly into the ion source of the mass spectrometer. The instrument is operated under high vacuum.

-

Infrared (IR) Spectroscopy: Due to its insolubility, the IR spectrum is typically recorded on a solid sample. This can be done using the Nujol mull technique, where the solid is ground with mineral oil and pressed between two salt plates (e.g., KBr or CsI). Alternatively, a diffuse reflectance infrared fourier transform spectroscopy (DRIFTS) accessory can be used.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For air-sensitive and poorly soluble compounds like this compound, solid-state NMR (ssNMR) would be the most suitable technique. If solution-state NMR is attempted, highly coordinating and deuterated solvents such as THF-d₈ or DMSO-d₆ should be used, and the sample must be prepared and sealed in an NMR tube under an inert atmosphere.

-

UV-Vis Spectroscopy: A solution would need to be prepared in a suitable, transparent solvent (e.g., THF) inside a glovebox and measured in a sealed cuvette.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an air-sensitive organometallic compound like this compound.